![molecular formula C34H44N4O3S B2602766 5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one CAS No. 865659-83-2](/img/structure/B2602766.png)
5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C34H44N4O3S and its molecular weight is 588.81. The purity is usually 95%.
BenchChem offers high-quality 5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Evaluation
Compounds structurally related to the queried chemical have been studied for their antitumor properties. For instance, Al-Omran et al. (2014) explored the synthesis and antitumor evaluation of certain derivatives, finding significant inhibitory effects on tumor cell lines, including breast adenocarcinoma and non-small cell lung cancer, compared to the reference drug doxorubicin (Al-Omran, F., Mohareb, R., & El-Khair, A., 2014).
Oxidative Metabolism in Novel Antidepressants
Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, in human liver microsomes and found that it is oxidized to several metabolites, implicating enzymes like CYP2D6 and CYP3A4/5 in the process. This research demonstrates the metabolic pathways and enzyme involvement in the biotransformation of similar compounds (Hvenegaard, M. G. et al., 2012).
Antibacterial and Antifungal Activities
Research by Rajkumar et al. (2014) and Anisetti et al. (2012) on compounds structurally similar to the queried chemical has shown notable antibacterial and antifungal activities. These studies provide insights into the potential use of such compounds in treating microbial infections (Rajkumar, R., Kamaraj, A., & Krishnasamy, K., 2014); (Anisetti, R. N., & Reddy, M. S., 2012).
MurB Inhibitors and Bacterial Biofilm Inhibition
Mekky et al. (2020) synthesized novel compounds with properties similar to the queried chemical, showing effective inhibitory activities against bacterial strains like E. coli and S. aureus. This research points to the potential application of these compounds as MurB inhibitors and bacterial biofilm inhibitors (Mekky, A. E. M. & Sanad, S., 2020).
Antidiabetic Properties
Le Bihan et al. (1999) investigated piperazine derivatives and identified them as new antidiabetic compounds. Their research offers insights into the role these compounds could play in diabetes management (Le Bihan, G. et al., 1999).
Antiviral Activity
Golankiewicz et al. (1995) synthesized imidazo[1,5-a]-1,3,5-triazine derivatives, finding specific inhibitory effects on ortho- and paramyxoviruses, demonstrating potential antiviral applications (Golankiewicz, B. et al., 1995).
Eigenschaften
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3,7-dimethyloct-6-enylsulfanyl)-3-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]imidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N4O3S/c1-24(2)8-6-9-25(3)14-19-42-34-35-29(20-28-12-13-30-31(21-28)41-23-40-30)33(39)38(34)22-36-15-17-37(18-16-36)32-26(4)10-7-11-27(32)5/h7-8,10-13,20-21,25H,6,9,14-19,22-23H2,1-5H3/b29-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLNONALOXPIDN-ZTKZIYFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)N=C3SCCC(C)CCC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/N=C3SCCC(C)CCC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.